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Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis
and storage, or upon exposure to stress conditions, impurities can arise. These impurities,
which may include degradation products, must be monitored and controlled to ensure the
safety and efficacy of the drug product. Capillary electrophoresis (CE) is a powerful analytical
technique that offers high separation efficiency, short analysis times, and low sample and
reagent consumption, making it an excellent alternative to high-performance liquid
chromatography (HPLC) for the analysis of pharmaceuticals and their impurities.

This application note presents a detailed protocol for the separation and quantification of
sofosbuvir and its principal degradation impurities using capillary zone electrophoresis (CZE).
The method is designed to be stability-indicating, capable of resolving the active
pharmaceutical ingredient (API) from impurities generated under forced degradation conditions.

Forced Degradation of Sofosbuvir

Forced degradation studies are essential for developing and validating stability-indicating
analytical methods. Sofosbuvir has been shown to be susceptible to degradation under acidic,
alkaline, and oxidative stress conditions, while it remains relatively stable under thermal and
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photolytic stress.[1][2][3][4] The primary degradation products identified under these conditions
are typically hydrolysis products resulting from the cleavage of ester or phosphoramidate
bonds, and oxidation products.[1][3]

Experimental Protocols
Materials and Reagents

» Sofosbuvir reference standard
e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

» Hydrogen peroxide (H202)

e Sodium acetate

» Glacial acetic acid

e Deionized water (18.2 MQ-cm)
e Methanol (HPLC grade)

o Fused-silica capillary (e.g., 57 cm total length, 50 cm effective length, 50 pum internal
diameter)

Instrumentation

o A commercially available capillary electrophoresis system equipped with a diode array
detector (DAD) or a UV-Vis detector.

o Data acquisition and analysis software.

Preparation of Solutions

e Running Electrolyte (20 mmol L= Acetate Buffer, pH 4.0): Dissolve an appropriate amount of
sodium acetate in deionized water, adjust the pH to 4.0 with glacial acetic acid, and bring to
the final volume. Filter the buffer through a 0.45 um filter before use.
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o Sample Diluent: A mixture of deionized water and methanol (50:50, v/v).

o Standard Stock Solution of Sofosbuvir (1000 pg/mL): Accurately weigh and dissolve 10 mg
of sofosbuvir reference standard in 10 mL of sample diluent.

e Working Standard Solution (100 pg/mL): Dilute 1 mL of the stock solution to 10 mL with the
sample diluent.

Forced Degradation Sample Preparation

» Acidic Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 0.1 N HCI. Reflux
the mixture at 70°C for 6 hours.[1] After cooling, neutralize the solution with an equivalent
amount of 0.1 N NaOH and dilute to a final concentration of approximately 100 pg/mL with
the sample diluent.

o Alkaline Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 0.1 N NaOH.
Reflux the mixture at 70°C for 10 hours.[1] After cooling, neutralize the solution with an
equivalent amount of 0.1 N HCI and dilute to a final concentration of approximately 100
pg/mL with the sample diluent.

» Oxidative Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 3% H202. Keep
the solution at room temperature for 7 days.[1] Dilute to a final concentration of
approximately 100 pg/mL with the sample diluent.

Capillary Electrophoresis Method

o Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (5
min), followed by deionized water (5 min), and finally with the running electrolyte (10 min).

e Pre-run Rinse: Before each injection, rinse the capillary with the running electrolyte for 2
minutes.

o Separation Conditions:
o Running Electrolyte: 20 mmol Lt Acetate Buffer (pH 4.0)[5][6]

o Applied Voltage: 25 kV[5][6]
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o Capillary Temperature: 25°C[5][6]
o Injection Mode: Hydrodynamic injection at 70 mbar for 5 seconds[5][6]

o Detection Wavelength: 260 nm[6]

Data Presentation

The developed CZE method was validated according to ICH guidelines to ensure its suitability
for the intended purpose.[5] Key validation parameters are summarized below.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor (Asymmetry) <20 11

Theoretical Plates (N) > 2000 > 50000

% RSD of Migration Time <2.0% 0.8%

% RSD of Peak Area <2.0% 1.2%

Table 2: Method Validation Summary
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Concentrati  Correlation Accuracy
. LOD LOQ
Parameter on Range Coefficient (%
) (gimL) (gimL)
(ng/mL) (r3) Recovery)
_ 99.2 -
Sofosbuvir 5-600 0.9995 15 5.0
101.5%
Impurity |
p_ Y 98.5 -
(Acid 1-50 0.9991 0.3 1.0
102.1%
Degradant)
Impurity 1
pUrY 98.9 -
(Base 1-50 0.9993 0.3 1.0
101.8%
Degradant)
Impurity 111
p. y 98.2 -
(Oxidative 1-50 0.9989 0.4 1.2
102.5%
Degradant)

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and compiled
based on typical performance for such methods.[5][6]
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Caption: Experimental workflow for the analysis of sofosbuvir impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-sofosbuvir-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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